Cas no 116374-66-4 (1,3-Propanediamine,N3-(4-fluoro-1-nitro-9-acridinyl)-N1,N1-dimethyl-)
116374-66-4 structure
Product Name:1,3-Propanediamine,N3-(4-fluoro-1-nitro-9-acridinyl)-N1,N1-dimethyl-
Numero CAS:116374-66-4
MF:C18H19FN4O2
MW:342.367467164993
CID:205084
PubChem ID:146589
Update Time:2025-04-19
1,3-Propanediamine,N3-(4-fluoro-1-nitro-9-acridinyl)-N1,N1-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Propanediamine,N3-(4-fluoro-1-nitro-9-acridinyl)-N1,N1-dimethyl-
- 1,3-propanediamine, N~3~-(4-fluoro-1-nitro-9-acridinyl)-N~1~,N~1~-dimethyl-
- N'-(4-Fluoro-1-nitroacridin-9-yl)-N,N-dimethylpropane-1,3-diamine
- 1,3-Propanediamine, N,N-dimethyl-N'-(4-fluoro-1-nitro-9-acridinyl)-
- 1,3-PROPANEDIAMINE, N3-(4-FLUORO-1-NITRO-9-ACRIDINYL)-N1,N1-DIMETHYL-
- CCRIS 3389
- 1,3-Propanediamine, N'-(4-fluoro-1-nitro-9-acridinyl)-N,N-dimethyl-
- CHEMBL103310
- N'-(4-Fluoro-1-nitro-9-acridinyl)-N,N-dimethyl-1,3-propanediamine
- N,N-Dimethyl-N'-(4-fluoro-1-nitro-9-acridinyl)-1,3-propanediamine
- NZP3REA98A
- N3-(4-Fluoro-1-nitro-9-acridinyl)-N1,N1-dimethyl-1,3-propanediamine
- UNII-NZP3REA98A
- DTXSID00903562
- 116374-66-4
- BRN 4208914
- Q27893347
-
- Inchi: 1S/C18H19FN4O2/c1-22(2)11-5-10-20-17-12-6-3-4-7-14(12)21-18-13(19)8-9-15(16(17)18)23(24)25/h3-4,6-9H,5,10-11H2,1-2H3,(H,20,21)
- Chiave InChI: KJZXYAAANXOWCW-UHFFFAOYSA-N
- Sorrisi: FC1=CC=C(C2C1=NC1C=CC=CC=1C=2NCCCN(C)C)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 342.14937
- Massa monoisotopica: 342.149
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 459
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 74Ų
Proprietà sperimentali
- Densità: 1.318
- Punto di ebollizione: 526.6°Cat760mmHg
- Punto di infiammabilità: 272.3°C
- Indice di rifrazione: 1.682
- PSA: 71.3
1,3-Propanediamine,N3-(4-fluoro-1-nitro-9-acridinyl)-N1,N1-dimethyl- Letteratura correlata
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
116374-66-4 (1,3-Propanediamine,N3-(4-fluoro-1-nitro-9-acridinyl)-N1,N1-dimethyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso